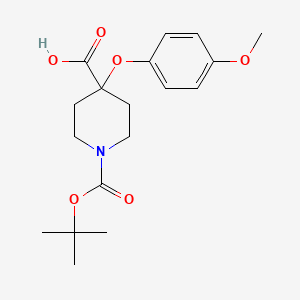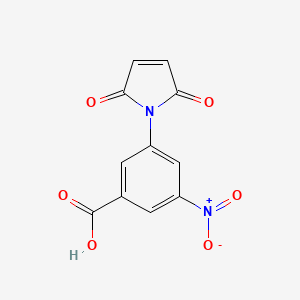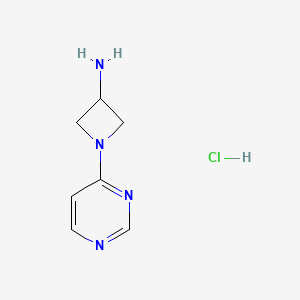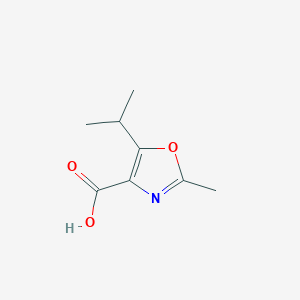
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride
Overview
Description
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12ClNO3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Biochemical Analysis
Biochemical Properties
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a substrate for certain enzymes, facilitating specific biochemical transformations. For instance, it can interact with enzymes involved in the synthesis of indolebutylpiperazines, which are known for their dual 5-HT1A receptor agonist and serotonin reuptake inhibitor activities . Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various cellular processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer research, benzofuran derivatives, including this compound, have demonstrated significant cell growth inhibitory effects. Studies have shown that this compound can inhibit the growth of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been used as a synthetic intermediate in the preparation of indolebutylpiperazines, which act as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions . Its degradation products and their potential impact on cellular processes need to be further investigated. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, which should be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting cancer cell growth or modulating neurotransmitter activity. At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for achieving desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. For instance, it can be metabolized by enzymes involved in the synthesis of indolebutylpiperazines, which are known for their pharmacological properties . The effects of this compound on metabolic flux and metabolite levels should be further explored to understand its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound may localize to specific cellular compartments, influencing its activity and function . The accumulation and localization of this compound within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-aminobenzofuran-2-carboxylate hydrochloride typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to form ethyl 5-aminobenzofuran-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of efficient catalysts and reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups such as hydroxyl, nitro, or amino groups.
Scientific Research Applications
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
Medicine: It is explored as a potential radiolabeled analog for melanoma imaging and targeted radiotherapy.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-aminobenzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a dual 5-HT1A receptor agonist and serotonin reuptake inhibitor, which makes it useful in the treatment of certain neurological disorders . The compound’s structure allows it to bind to these receptors and inhibit serotonin reuptake, thereby modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: This compound is a precursor in the synthesis of this compound.
5-Amino-2-(ethoxycarbonyl)-1-benzofuran: Similar in structure, this compound also exhibits biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its dual role as a synthetic intermediate and its potential therapeutic applications, particularly in radiolabeled imaging and targeted therapy.
Properties
IUPAC Name |
ethyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10;/h3-6H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGIUALENXNONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183288-42-8 | |
| Record name | 5-AMINOBENZOFURAN-2-CARBOXYLICACIDETHYLESTER HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)


![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)

![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)

![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)


![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
